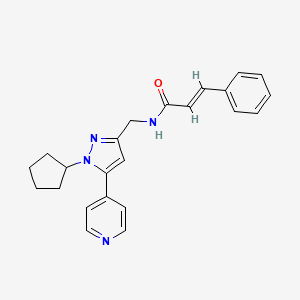
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine, also known as DMEDA, is a chemical compound that has been widely used in scientific research. It is a chiral amine that possesses a unique structure, which makes it a valuable tool for various applications. In
Wirkmechanismus
The mechanism of action of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is not well understood, but it is believed to act as a chiral catalyst in various reactions. It has been shown to be effective in promoting enantioselective reactions, which has made it a valuable tool in organic synthesis. (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has also been shown to have antiviral and anticancer properties, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral properties. (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is its chiral nature, which makes it a valuable tool in asymmetric catalysis and organic synthesis. Additionally, its high yield and efficient synthesis method make it a cost-effective option for researchers. However, there are also limitations to the use of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine in lab experiments. Its toxicity and potential side effects are not well understood, and there is limited information available on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine. One area of interest is its potential use in the development of new drugs, particularly in the treatment of cancer and viral infections. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Other areas of interest include its potential use in catalysis and organic synthesis, as well as its potential applications in materials science and nanotechnology.
Conclusion
In conclusion, (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is a valuable tool in scientific research, with a wide range of applications in organic synthesis, drug discovery, and catalysis. Its chiral nature makes it particularly useful in asymmetric catalysis, and it has shown promise as a potential treatment for cancer and viral infections. While there are limitations to its use in lab experiments, its efficient synthesis method and cost-effectiveness make it a valuable tool for researchers. Further research is needed to better understand its mechanism of action and potential side effects, as well as its potential applications in other areas of science.
Synthesemethoden
The synthesis of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine can be achieved through a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxolane with ethylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine. The yield of this process is typically high, making it an efficient method for synthesizing (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and catalysis. It has been used as a chiral ligand for asymmetric catalysis, as well as a building block for the synthesis of various compounds. (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has also been used in the development of new drugs, including antiviral and anticancer agents.
Eigenschaften
IUPAC Name |
(1S)-1-(6,6-dimethyl-1,4-dioxan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(9)7-4-10-5-8(2,3)11-7/h6-7H,4-5,9H2,1-3H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSOJRNVZIWSIK-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COCC(O1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)

![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate](/img/structure/B3001182.png)

![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)



